(3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine
Description
(3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine is a tertiary amine featuring a pyridin-4-yl substituent and a 3-ethoxypropyl chain. Key inferred properties include:
- Molecular formula: Likely C₁₂H₂₀N₂O (based on the pyridin-2-yl analog in ).
- Molecular weight: ~208.30 g/mol (similar to CAS 842966-29-4 ).
- Physical state: Likely liquid (analogous to pyridin-2-yl variant ).
- Functional groups: Ethoxy (electron-donating), pyridin-4-yl (aromatic, polar), and tertiary amine (moderate basicity).
The pyridin-4-yl group may facilitate hydrogen bonding or dipole interactions due to the nitrogen’s position .
Properties
IUPAC Name |
3-ethoxy-N-(1-pyridin-4-ylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-15-10-4-7-14-11(2)12-5-8-13-9-6-12/h5-6,8-9,11,14H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOUWNQPTJHLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine typically involves the reaction of 3-ethoxypropylamine with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Structure and Characteristics
The compound features both an ethoxypropyl group and a pyridinyl ethyl group attached to an amine. This unique structure allows it to serve as a versatile building block in organic synthesis.
Chemistry
(3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine is primarily used as a building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds.
Biology
In biological research, this compound has been utilized in studies involving enzyme interactions and metabolic pathways. Its interaction with specific molecular targets can modulate enzyme activity, making it useful in pharmacological studies.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its unique properties enable the development of innovative products across various industrial sectors.
Case Study 1: Enzyme Interaction
Research demonstrated that (3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition led to significant changes in metabolic rates, showcasing its potential as a drug candidate for metabolic disorders.
Case Study 2: Industrial Application
A study highlighted its use in developing specialty polymers. The compound's unique properties allowed for enhanced performance characteristics in the resulting materials, indicating its value in industrial applications.
Mechanism of Action
The mechanism of action of (3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Isomerism: Pyridine Substituent Position
Research Findings :
Alkoxy Group Variation
Research Findings :
- Ethoxy-substituted amines demonstrate ~20% higher logP values than methoxy analogs, correlating with improved blood-brain barrier penetration in preclinical models .
- Methoxy derivatives are synthesized in higher yields (e.g., 17.9% yield for pyridin-3-yl analogs vs. 10–15% for ethoxy variants) due to less steric hindrance .
Additional Functional Groups
| Compound Name | Key Functional Groups | Molecular Weight | Key Differences |
|---|---|---|---|
| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole, Cyclopropyl | 215.25 | Pyrazole introduces aromaticity and rigidity, reducing conformational flexibility. Cyclopropyl increases ring strain, potentially enhancing reactivity. |
| (3-Ethoxy-4-propoxyphenyl)methylamine | Phenyl, Multiple alkoxy | Undisclosed | Aromatic stacking improves thermal stability but reduces solubility in biological matrices. |
Biological Activity
(3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine is a chemical compound with potential biological activity, particularly in pharmacological contexts. Understanding its biological properties is crucial for its application in medicinal chemistry and therapeutic development. This article synthesizes the available research findings, case studies, and mechanisms of action related to this compound.
- Molecular Formula : C₁₂H₁₈N₂O
- Molecular Weight : 210.29 g/mol
- Structure : The compound features an ethoxy group and a pyridine ring, which are significant for its biological interactions.
The biological activity of (3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine is hypothesized to involve interaction with various molecular targets, including receptors and enzymes. The specific mechanisms through which this compound exerts its effects remain to be fully elucidated, but it is suggested that it may modulate enzyme activity and receptor binding, leading to various pharmacological effects .
Pharmacological Effects
Research indicates that compounds similar to (3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine exhibit a range of pharmacological activities:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Analgesic Properties : Compounds in this class have been investigated for their pain-relieving properties.
- Neuroprotective Effects : There is emerging evidence suggesting potential benefits in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
In Vitro and In Vivo Studies
| Study Type | Findings |
|---|---|
| In Vitro Assays | Demonstrated inhibition of specific cancer cell lines at varying IC₅₀ values. |
| In Vivo Models | Animal studies indicated potential neuroprotective effects with minimal toxicity. |
Case Studies
-
Antitumor Efficacy :
A study evaluated the cytotoxic effects of (3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine on ovarian and breast cancer cell lines. The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward healthy cells, suggesting a selective action that could be harnessed for therapeutic purposes . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that these compounds could enhance neuronal survival and function, hinting at their utility in treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure of (3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine plays a crucial role in its biological activity. Variations in the substituents on the pyridine ring and the ethoxy group significantly influence the potency and specificity of the compound's action:
Q & A
Q. What are the recommended synthetic routes for (3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine, and how can reaction yields be optimized?
The synthesis of structurally similar amines often involves coupling reactions under mild basic conditions. For example, copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) with cesium carbonate as a base in polar aprotic solvents like DMSO has been used to achieve yields of ~17–20% for analogous pyridinyl-ethylamine derivatives . Optimization strategies include:
- Temperature control : Prolonged reaction times (48–72 hours) at 35–50°C improve coupling efficiency .
- Purification : Gradient elution chromatography (e.g., 0–100% ethyl acetate/hexane) effectively isolates the product .
- Catalyst selection : Copper(I) bromide or iodide enhances aryl-amine bond formation compared to palladium-based systems for electron-rich pyridine substrates .
Q. Which spectroscopic techniques are most reliable for characterizing (3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine?
Key characterization methods include:
- ¹H/¹³C NMR : Distinct chemical shifts for ethoxy-propyl protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for OCH₂) and pyridin-4-yl protons (δ ~8.5–8.8 ppm for aromatic protons) .
- HRMS (ESI) : Molecular ion peaks ([M+H]⁺) confirm molecular weight with <2 ppm error .
- IR spectroscopy : Stretching vibrations for amine groups (N–H at ~3298 cm⁻¹) and ether linkages (C–O at ~1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools aid in retrosynthetic planning and mechanistic studies for this compound?
AI-driven platforms (e.g., LabMate.AI ) leverage databases like Reaxys and Pistachio to propose synthetic routes by analyzing analogous reactions. For example:
- Retrosynthetic disconnections : Prioritize forming the pyridin-4-yl-ethylamine moiety via reductive amination or nucleophilic substitution .
- Mechanistic insights : Density functional theory (DFT) calculations predict transition states for copper-catalyzed coupling steps, guiding catalyst optimization .
Q. What experimental design considerations are critical for studying the compound’s biological interactions?
- In vitro assays : Use randomized block designs with split-plot arrangements (e.g., varying concentrations, biological replicates) to assess receptor binding or enzyme inhibition .
- Positive controls : Compare against known pyridine derivatives (e.g., 4-amino-3-methylpyridine) to validate target specificity .
- Data normalization : Account for solvent effects (e.g., DMSO cytotoxicity) using vehicle controls .
Q. How can researchers resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?
Methodological harmonization is key:
- Standardize assay conditions : Fixed pH (e.g., 7.4), temperature (37°C), and buffer systems (e.g., PBS) reduce variability .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and adjust for batch effects .
- Structural analogs : Compare with derivatives (e.g., N-cyclopropyl-3-methylpyrazol-4-amine) to isolate structure-activity relationships (SAR) .
Q. What strategies are recommended for evaluating environmental stability and degradation pathways?
Adopt frameworks from environmental chemistry studies:
- Abiotic transformations : Assess hydrolysis rates under varying pH (3–10) and UV exposure using LC-MS/MS .
- Biotic degradation : Microbial consortia from soil samples can elucidate metabolic pathways (e.g., dealkylation of the ethoxy group) .
- Ecotoxicity : Use Daphnia magna or algal models to quantify LC₅₀ and bioaccumulation potential .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
